1-Azido-2-(phenylethynyl)benzene
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Overview
Description
1-Azido-2-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9N3. It is characterized by the presence of an azido group (-N3) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring.
Preparation Methods
The synthesis of 1-Azido-2-(phenylethynyl)benzene typically involves the reaction of 2-iodoaniline with phenylacetylene in the presence of a copper catalyst to form 2-(phenylethynyl)aniline. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Chemical Reactions Analysis
1-Azido-2-(phenylethynyl)benzene undergoes various chemical reactions, including:
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Substitution: The phenylethynyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include triphenylphosphine, palladium catalysts, and various electrophiles. The major products formed from these reactions include amines, triazoles, and substituted benzene derivatives .
Scientific Research Applications
1-Azido-2-(phenylethynyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azido-2-(phenylethynyl)benzene involves its ability to undergo cycloaddition reactions with various substrates. The azido group is highly reactive and can form stable triazole rings upon reaction with alkynes or alkenes. This reactivity is exploited in bioorthogonal chemistry to label and track biomolecules without interfering with biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used in the reactions .
Comparison with Similar Compounds
1-Azido-2-(phenylethynyl)benzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-2-iodobenzene: This compound has an azido group and an iodine atom attached to the benzene ring.
1-Azido-2-(2-phenylethynyl)benzene: This compound is similar in structure but has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its combination of the azido and phenylethynyl groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
CAS No. |
199277-23-1 |
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Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-azido-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9N3/c15-17-16-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
InChI Key |
YKBGFFWGZZUUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
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